4-Ethylnicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

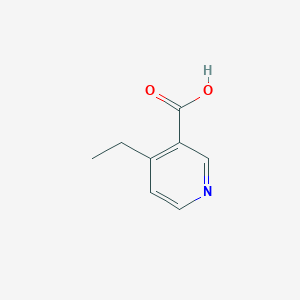

4-Ethylnicotinic acid is an organic compound belonging to the class of nicotinic acids It is structurally characterized by a pyridine ring substituted with an ethyl group at the fourth position and a carboxylic acid group at the third position

準備方法

Synthetic Routes and Reaction Conditions: 4-Ethylnicotinic acid can be synthesized through several methods. One common approach involves the alkylation of nicotinic acid with ethyl halides under basic conditions. Another method includes the oxidation of 4-ethylpyridine using oxidizing agents such as potassium permanganate or nitric acid. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods: On an industrial scale, this compound can be produced by the catalytic oxidation of 4-ethylpyridine. This process involves the use of catalysts such as vanadium pentoxide or cobalt acetate in the presence of air or oxygen. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity.

化学反応の分析

Types of Reactions: 4-Ethylnicotinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed:

Oxidation: Formation of 4-ethylpyridine-3-carboxylic acid or 4-ethylpyridine-3-ketone.

Reduction: Formation of 4-ethylpyridine-3-alcohol or 4-ethylpyridine-3-aldehyde.

Substitution: Formation of various substituted pyridine derivatives.

科学的研究の応用

Medicinal Chemistry

Pharmacological Properties:

4-Ethylnicotinic acid exhibits a range of pharmacological activities that make it a subject of interest in drug development. Its structural similarity to nicotinic acid allows it to interact with nicotinic receptors, which are implicated in several neurological disorders. Research has indicated that derivatives of nicotinic acids can enhance cognitive function and may have neuroprotective effects .

Synthesis of Pharmaceuticals:

The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it can be utilized in the production of compounds that target specific receptors involved in neurotransmission, potentially leading to new treatments for conditions such as Alzheimer's disease and schizophrenia . The efficiency of synthesizing this compound has been improved through various methods, enhancing its availability for research and development .

Agricultural Applications

Pesticide Development:

this compound has been explored as a potential component in the formulation of pesticides. Its derivatives may exhibit insecticidal properties, providing an avenue for developing safer and more effective agricultural chemicals. Research indicates that certain derivatives can disrupt the nervous systems of pests, leading to their mortality while minimizing harm to non-target species .

Plant Growth Regulation:

Studies have also suggested that this compound could act as a plant growth regulator. It may influence metabolic pathways related to plant growth and development, potentially enhancing crop yields under specific conditions . This application could be particularly beneficial in sustainable agriculture practices.

Material Science

Polymer Chemistry:

In material science, this compound can be incorporated into polymer matrices to enhance their properties. Its chemical structure allows for modifications that can improve thermal stability and mechanical strength. This makes it suitable for applications in coatings, adhesives, and composite materials .

Nanotechnology:

The compound has potential applications in nanotechnology, particularly in the synthesis of nanoparticles for drug delivery systems. By functionalizing nanoparticles with this compound, researchers aim to improve the targeting and efficacy of therapeutic agents, particularly in cancer treatment .

Case Studies

作用機序

The mechanism of action of 4-ethylnicotinic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing various biochemical processes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the ethyl group can affect the compound’s lipophilicity and membrane permeability.

類似化合物との比較

4-Ethylnicotinic acid can be compared with other nicotinic acid derivatives, such as:

Nicotinic acid: The parent compound with a carboxylic acid group at the third position.

4-Methylnicotinic acid: Similar structure but with a methyl group instead of an ethyl group.

4-Isopropylnicotinic acid: Contains an isopropyl group at the fourth position.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to other nicotinic acid derivatives.

生物活性

4-Ethylnicotinic acid (4-ENA) is a derivative of nicotinic acid, characterized by an ethyl group at the 4-position of the pyridine ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs) and its implications in various therapeutic areas.

This compound has the following chemical structure:

- Molecular Formula : C_8H_9NO_2

- Molecular Weight : 153.16 g/mol

- IUPAC Name : this compound

The structural modification of nicotinic acid enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

1. Interaction with Nicotinic Acetylcholine Receptors

Research indicates that 4-ENA may act as a modulator of nAChRs, which are crucial for neurotransmission and play a role in various physiological processes. The compound's affinity for these receptors suggests potential applications in treating neurodegenerative diseases and cognitive disorders.

- Agonistic Activity : Preliminary studies suggest that 4-ENA exhibits agonistic properties at certain nAChR subtypes, which can influence synaptic plasticity and cognitive function.

- Neuroprotective Effects : By modulating nAChR activity, 4-ENA may provide neuroprotection against excitotoxicity, a common pathway in neurodegenerative diseases.

2. Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. The compound appears to inhibit pro-inflammatory cytokine production, suggesting a role in managing inflammatory diseases.

- Mechanism of Action : It is hypothesized that 4-ENA reduces the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects

In a controlled study involving neuronal cell cultures exposed to glutamate toxicity, treatment with 4-ENA resulted in a significant reduction in cell death compared to untreated controls. The findings indicated that 4-ENA's neuroprotective effects were mediated through its action on nAChRs, leading to decreased intracellular calcium overload and reduced oxidative stress markers.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Cognitive Enhancement : Potential use in treating Alzheimer's disease and other forms of dementia through modulation of cholinergic signaling.

- Anti-inflammatory Treatments : Application in chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

- Pain Management : Exploration as an analgesic agent due to its interaction with pain pathways.

特性

IUPAC Name |

4-ethylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-6-3-4-9-5-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDCHFWHASWLKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。